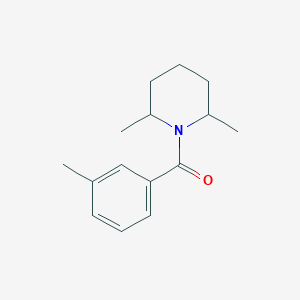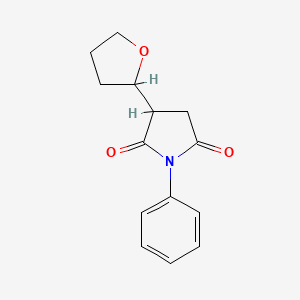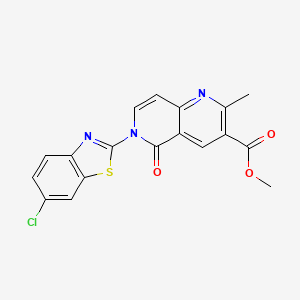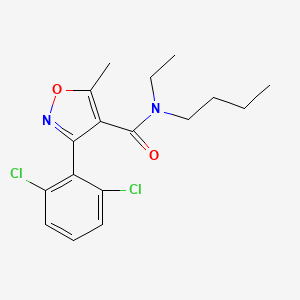![molecular formula C16H23N3O2S B4973929 N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TPSB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research applications.
作用機序
The exact mechanism of action of N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making this compound a potentially effective treatment for a range of different types of cancer.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the major advantages of N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, its solubility in water is relatively low, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of different future directions for research on N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One potential area of research is in the development of new cancer therapies based on this compound and other sulfonamide derivatives. Another potential area of research is in the development of new anti-inflammatory drugs based on this compound and related compounds.
Conclusion:
Overall, this compound is a promising compound that has been shown to have a range of different biochemical and physiological effects. While its exact mechanism of action is not well understood, it has been shown to have antiproliferative effects on a number of different cancer cell lines, making it a potential candidate for use in the development of new cancer therapies. With further research, this compound and related compounds could have a range of different applications in scientific research and medicine.
合成法
The synthesis of N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,3,5-trimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then further reacted with trimethylamine to yield the final compound. This synthesis method has been well-established in the literature and has been used in a number of different studies.
科学的研究の応用
N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been studied for its potential use in a variety of different scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have antiproliferative effects on a number of different cancer cell lines, making it a potential candidate for use in the development of new cancer therapies.
特性
IUPAC Name |
N,3,4-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-7-8-15(9-12(11)2)22(20,21)18(5)10-16-13(3)17-19(6)14(16)4/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIDQRGJFJZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)


![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)

![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
